(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, sulfonic acids, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.
Biology and Medicine
In biology and medicine, chalcones and their derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This compound might be investigated for similar biological activities and potential therapeutic applications.
Industry
In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The compound’s unique structure might make it suitable for specific applications in these fields.
Mechanism of Action
The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-HYDROXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-HYDROXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
Compared to similar compounds, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE might exhibit unique properties due to the presence of the pyrazole ring and the specific substitution pattern on the phenyl rings
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H22N2O4/c1-6-20-12(2)14(11-19-20)15(21)8-7-13-9-16(22-3)18(24-5)17(10-13)23-4/h7-11H,6H2,1-5H3/b8-7+ |
InChI Key |
DHYQLEXHPQZRJU-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.